molecular formula C20H17ClF3N3O3S B2759923 3-(4-chlorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one CAS No. 1189937-79-8

3-(4-chlorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one

Cat. No.: B2759923
CAS No.: 1189937-79-8
M. Wt: 471.88
InChI Key: TUUATNPRCHNTPX-UHFFFAOYSA-N
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Description

3-(4-chlorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one is a complex organic compound known for its unique structural features and potential applications in various fields. This compound contains a spirocyclic core, which is a bicyclic system where two rings are connected through a single atom. The presence of trifluoromethyl and chlorophenyl groups adds to its chemical diversity and reactivity.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.

Biology

In biological research, 3-(4-chlorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one is studied for its potential as a bioactive molecule. It may exhibit properties such as enzyme inhibition or receptor binding, making it a candidate for drug discovery.

Medicine

In medicine, this compound is explored for its therapeutic potential. Its ability to interact with biological targets suggests it could be developed into a pharmaceutical agent for treating various diseases.

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique properties make it suitable for applications in coatings, adhesives, and electronic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one typically involves multiple steps, starting from readily available precursors. One common approach is to use a combination of nucleophilic substitution and cyclization reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of catalysts and advanced purification techniques, such as chromatography, can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the chlorophenyl and trifluoromethyl groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Sodium hydride in DMF or potassium tert-butoxide in THF.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound may act as an inhibitor, modulator, or activator, depending on the context. The pathways involved often include signal transduction, metabolic regulation, or gene expression.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-chlorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[4.5]dec-3-en-2-one
  • This compound

Uniqueness

The uniqueness of 3-(4-chlorophenyl)-8-[3-(trifluoromethyl)benzenesulfonyl]-1,4,8-triazaspiro[45]dec-3-en-2-one lies in its spirocyclic structure and the presence of both trifluoromethyl and chlorophenyl groups

Properties

IUPAC Name

3-(4-chlorophenyl)-8-[3-(trifluoromethyl)phenyl]sulfonyl-1,4,8-triazaspiro[4.5]dec-3-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17ClF3N3O3S/c21-15-6-4-13(5-7-15)17-18(28)26-19(25-17)8-10-27(11-9-19)31(29,30)16-3-1-2-14(12-16)20(22,23)24/h1-7,12H,8-11H2,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TUUATNPRCHNTPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12NC(=O)C(=N2)C3=CC=C(C=C3)Cl)S(=O)(=O)C4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17ClF3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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